molecular formula C11H19N3O B3225377 4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1248324-24-4

4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B3225377
CAS No.: 1248324-24-4
M. Wt: 209.29
InChI Key: APQOOJSYNFLVKA-UHFFFAOYSA-N
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Description

4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one (CAS 1248324-24-4) is a chemical compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol. This pyrazolone derivative features the characteristic five-membered lactam ring containing two nitrogen atoms and one ketonic group that defines this pharmacologically significant class of heterocyclic compounds . Pyrazolone derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of documented pharmacological activities. Researchers have identified pyrazolone-containing compounds with diverse biological properties including antimicrobial, antitumor, central nervous system (CNS) activity, anti-inflammatory, antioxidant, anti-tubercular, antiviral, lipid-lowering, and antihyperglycemic effects . The pyrazolone structural motif serves as a critical element in pharmaceutical agents targeting multiple biological endpoints, making it a valuable template for drug discovery and development . This specific 4-amino-2-cyclohexyl derivative offers distinctive structural features for research applications. The cyclohexyl substituent at the 2-position and amino group at the 4-position provide opportunities for further chemical modification and structure-activity relationship (SAR) studies. The compound serves as an important synthetic intermediate for the development of novel chemical entities, particularly in the construction of more complex pyrazolone derivatives including spiroheterocycles and acylation products . Its chemical structure contains multiple reactive sites that enable electrophilic substitution, particularly at the C-4 position, facilitating the creation of pyrazolones linked with chiral groups and 4-disubstituted pyrazolones . The compound is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and implement appropriate handling procedures before investigating this compound.

Properties

IUPAC Name

4-amino-2-cyclohexyl-1,5-dimethylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h9H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQOOJSYNFLVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclohexyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazolones, depending on the specific reagents and conditions used .

Scientific Research Applications

4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Core Structural Variations

The pyrazolone scaffold is shared among analogs, but substituents at position 2 and 4 define key differences:

Compound Name Position 2 Substituent Position 4 Substituent Key Reference
4-Amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one Cyclohexyl Amino
4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Phenyl Schiff base (naphthyl)
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Phenyl Schiff base (nitrobenzylidene)
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4-Chlorophenyl Bromo

Key Observations :

  • Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound introduces conformational rigidity and increased lipophilicity compared to planar aromatic substituents (e.g., phenyl, naphthyl). This may reduce aqueous solubility but enhance membrane permeability.
  • Schiff Base Derivatives: Many analogs (e.g., ) form Schiff bases via condensation of the 4-amino group with aldehydes.

Physicochemical Properties

Property Target Compound (Cyclohexyl) Phenyl Analogs (e.g., ) Brominated Analogs ()
Lipophilicity (LogP) Higher (cyclohexyl) Moderate (phenyl) High (bromo)
Solubility Low (free base); improved as dihydrochloride Moderate (Schiff bases) Low (halogenated)
Melting Point Not reported 180–220°C (Schiff bases) 150–200°C (bromo derivatives)

Notes:

  • The dihydrochloride form of the target compound () enhances solubility in polar solvents, a feature absent in neutral Schiff base analogs.
  • Aromatic Schiff bases exhibit planar conformations (), while the cyclohexyl group may adopt chair or boat conformations, influencing crystal packing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of pyrazole derivatives often employs cyclocondensation or Vilsmeier–Haack reactions. For example, modifying substituents (e.g., cyclohexyl groups) can influence steric and electronic effects during cyclization. Precursor selection (e.g., substituted hydrazines and diketones) and temperature control (80–120°C) are critical for yield optimization. Catalytic acid/base conditions (e.g., acetic acid or triethylamine) may enhance reaction efficiency . Purification via column chromatography or recrystallization using ethanol/water mixtures is recommended to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of 1H^1 \text{H}/13C^{13} \text{C} NMR and FT-IR spectroscopy can confirm functional groups (e.g., amino, carbonyl) and substituent positions. Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemistry and hydrogen-bonding networks. For instance, SCXRD studies of analogous pyrazol-3-ones revealed planar pyrazole rings and intermolecular interactions stabilizing the crystal lattice . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound, particularly its anti-inflammatory or antimicrobial activity?

  • Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., COX-2 inhibition for anti-inflammatory activity). Pyrazole derivatives often exhibit dose-dependent effects; use MTT assays to assess cytotoxicity and IC50_{50} values. Molecular docking studies can predict binding affinities to target proteins (e.g., COX-2 or bacterial enzymes). Compare results with structurally similar compounds, such as 1,5-dimethyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride, which showed antimicrobial activity against E. coli and S. aureus .

Q. What experimental designs are suitable for studying the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Conduct hydrolysis/photolysis studies under controlled pH and UV light conditions. Use HPLC-MS to identify degradation products. For environmental fate analysis, employ soil/water partitioning experiments to measure KocK_{oc} (organic carbon partition coefficient) and assess bioaccumulation potential. Long-term studies (e.g., 6–12 months) can model persistence in ecosystems, as demonstrated in environmental chemistry projects like INCHEMBIOL .

Q. How can discrepancies between NMR data and computational modeling be resolved when analyzing the compound’s tautomeric forms?

  • Methodological Answer : Combine experimental 1H^1 \text{H} NMR titration (in DMSO-d6_6/CDCl3_3) with density functional theory (DFT) calculations (e.g., B3LYP/6-31G** level) to map tautomeric equilibria. For example, SCXRD data from analogous compounds confirmed keto-enol tautomerism, while 1H^1 \text{H} NMR chemical shifts (δ 10–12 ppm) indicated hydrogen bonding stabilizing specific tautomers . Dynamic NMR studies at variable temperatures can further elucidate exchange rates between tautomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 2
4-amino-2-cyclohexyl-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

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